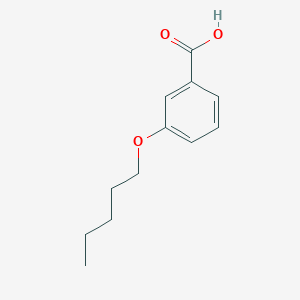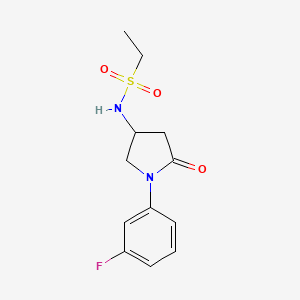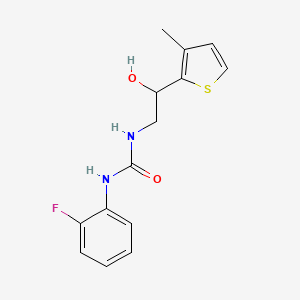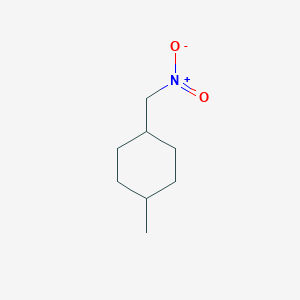
3-(n-Pentyloxy)benzoic acid
Overview
Description
3-(n-Pentyloxy)benzoic acid, also known as 3-(pentyloxy)benzoic acid, is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid where a pentyloxy group is attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors within the body, influencing their function .
Mode of Action
It is likely that it interacts with its targets in a similar manner to other benzoic acid derivatives, potentially acting as an inhibitor or activator .
Biochemical Pathways
For instance, benzoic acid is involved in the shikimate pathway for the biosynthesis of phenolic acids .
Pharmacokinetics
They are metabolized primarily in the liver and excreted via the kidneys .
Result of Action
It is known that benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(n-Pentyloxy)benzoic acid. For instance, pH levels can influence the growth kinetics of yeasts in the presence of benzoate, a related compound . Additionally, the presence of other compounds in the environment can potentially influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(n-Pentyloxy)benzoic acid typically involves the etherification of 3-hydroxybenzoic acid with n-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(n-Pentyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Oxidation: Formation of this compound derivatives with additional carboxyl or keto groups.
Reduction: Formation of 3-(n-pentyloxy)benzyl alcohol.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives of this compound.
Scientific Research Applications
3-(n-Pentyloxy)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Comparison with Similar Compounds
- 3-(n-Butyloxy)benzoic acid
- 3-(n-Hexyloxy)benzoic acid
- 3-(n-Octyloxy)benzoic acid
Comparison: 3-(n-Pentyloxy)benzoic acid is unique due to its specific chain length, which influences its physical and chemical properties. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different solubility, reactivity, and biological activity. The pentyloxy group provides a balance between hydrophobicity and steric effects, making it suitable for various applications.
Properties
IUPAC Name |
3-pentoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h5-7,9H,2-4,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZYUWQXSZTNSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol](/img/structure/B2998591.png)

![2-((3-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2998593.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2998594.png)


![2,4-DIETHYL 5-{2-[(4-BENZYL-5-{[(3-FLUOROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2998600.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2998601.png)

![N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2998605.png)

![1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2998607.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2998608.png)
![2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenyl-propanoic Acid](/img/new.no-structure.jpg)
